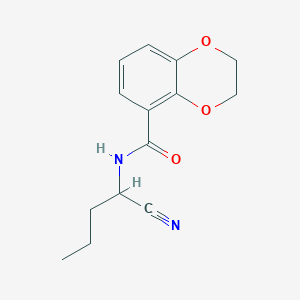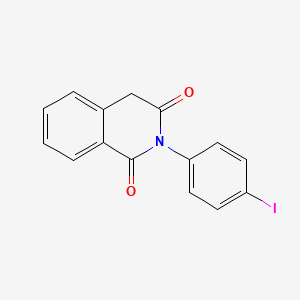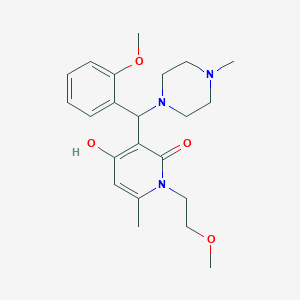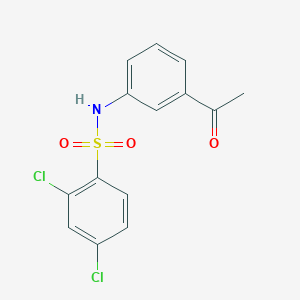
N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide (CBDP) is a chemical compound that has been studied for its potential use in scientific research. It is a synthetic cannabinoid that has shown promise in a variety of applications, including as a tool for studying the endocannabinoid system and as a potential therapeutic agent.
Mecanismo De Acción
N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide acts as an agonist at the CB1 and CB2 receptors, which are G protein-coupled receptors that are involved in a variety of physiological processes, including pain sensation, mood regulation, and immune function. Activation of these receptors by N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide leads to a variety of downstream effects, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling pathways.
Biochemical and Physiological Effects:
N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of glutamate and dopamine in the brain, which may contribute to its potential therapeutic effects in conditions such as anxiety and depression. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of conditions such as arthritis and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has a number of advantages as a tool for scientific research. It is a potent agonist at the CB1 and CB2 receptors, which makes it useful for studying the endocannabinoid system. It is also a synthetic compound, which means that it can be easily synthesized and purified for use in laboratory experiments.
However, there are also some limitations to the use of N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide in laboratory experiments. For example, it has been shown to have some off-target effects, which may complicate the interpretation of experimental results. Additionally, its potency may make it difficult to use at low concentrations, which can be important for studying the effects of more subtle changes in receptor activation.
Direcciones Futuras
There are a number of future directions for research on N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide. One potential area of research is the development of more selective agonists for the CB1 and CB2 receptors, which may have fewer off-target effects. Another area of research is the investigation of the potential therapeutic effects of N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide in a variety of conditions, including anxiety, depression, and inflammatory diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide and its potential as a tool for studying the endocannabinoid system.
Métodos De Síntesis
N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide can be synthesized using a variety of methods, including the reaction of 1-butylamine with 1,2-dihydro-1,4-benzodioxin-6-carboxylic acid followed by the addition of cyanogen bromide. The resulting product is then purified and characterized using a variety of analytical techniques.
Aplicaciones Científicas De Investigación
N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has been studied for its potential use in a variety of scientific research applications. It has been shown to act as a potent agonist at the CB1 and CB2 receptors, which are part of the endocannabinoid system. This makes it a useful tool for studying the physiological and biochemical effects of cannabinoid receptor activation.
Propiedades
IUPAC Name |
N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-4-10(9-15)16-14(17)11-5-3-6-12-13(11)19-8-7-18-12/h3,5-6,10H,2,4,7-8H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMWZFBMPAPVFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=C2C(=CC=C1)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2'-amino-1-isobutyl-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2388010.png)
![methyl {2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2388013.png)
![5-[4-(Trifluoromethyl)phenyl]-2H-tetrazole-2-acetic acid](/img/structure/B2388014.png)



![2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid](/img/structure/B2388023.png)
![[2-(Methylcarbamoylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2388024.png)
![6-ethyl 3-methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2388025.png)
![(Z)-2-methyl-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2388027.png)